![molecular formula C23H20N2O3 B2988677 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706069-62-6](/img/structure/B2988677.png)
1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a novel compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a spiro-fused ring system combined with pyrrole and benzoyl functional groups, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The compound, also known as 1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, is a derivative of pyrrole . Pyrrole derivatives have been known to target various enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
For instance, they can inhibit enzyme activity, block receptor binding, or interfere with protein-protein interactions . The triazole ring in some pyrrole derivatives can act as a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. For example, if the compound targets dihydrofolate reductase, it could affect the folate pathway and DNA synthesis . If it targets tyrosine kinase, it could impact signal transduction pathways .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For example, inhibition of dihydrofolate reductase could lead to decreased DNA synthesis and cell proliferation . Blocking tyrosine kinase could disrupt signal transduction and cellular responses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Its efficacy could be influenced by the presence of other compounds or drugs. Moreover, the compound’s action could be modulated by the physiological state of the cells or organism, such as the cell cycle stage or the presence of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one generally involves multi-step organic reactions. Key steps may include the formation of the spirocyclic core, functionalization of the pyrrole ring, and the introduction of the benzoyl group. These reactions often require specific catalysts, solvents, and precise temperature control to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimizing reaction conditions to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis, advanced purification methods, and automated process control could be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups within the molecule into their oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and acid chlorides. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in determining reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reagents used. These products can range from hydroxylated derivatives to complex substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or enzyme inhibitory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. Similar compounds might include:
Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives: These compounds share the spirocyclic core but lack the pyrrole and benzoyl functional groups, affecting their reactivity and applications.
Pyrrole-containing benzoyl compounds: These lack the spirocyclic feature, resulting in different biological and chemical behaviors.
By comparing its chemical structure and properties, researchers can better understand the advantages and limitations of this compound in various applications.
Hope this helps with your research! Anything else you're curious about?
Properties
IUPAC Name |
1'-(4-pyrrol-1-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-21(17-8-10-18(11-9-17)24-13-3-4-14-24)25-15-5-12-23(16-25)20-7-2-1-6-19(20)22(27)28-23/h1-4,6-11,13-14H,5,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOAMQBIILCBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C5=CC=CC=C5C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
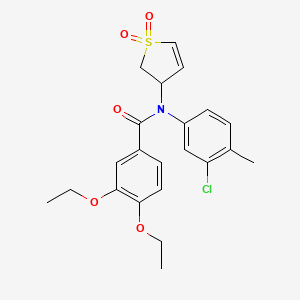
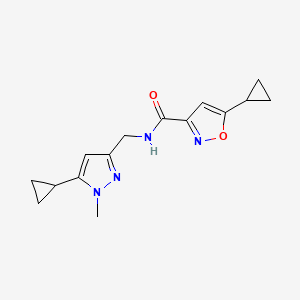
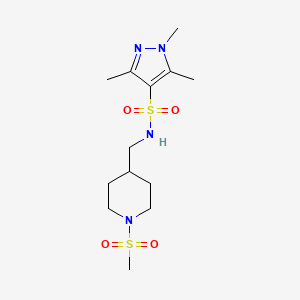
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)
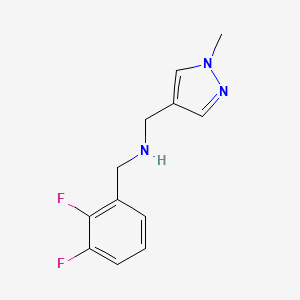
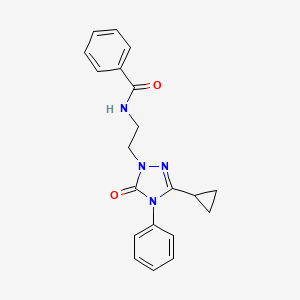
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)
![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)
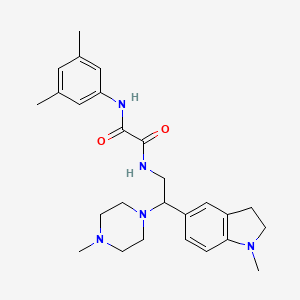
![Spiro[5.6]dodec-1-en-3-one](/img/structure/B2988615.png)
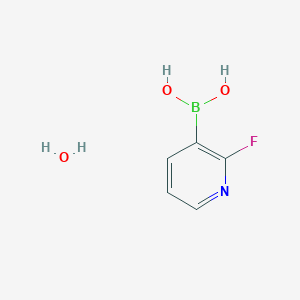
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)
